

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Butanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Butanediol

Cat. No.: B146104

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Butanediol**, a compound of interest in various research and industrial applications. The document is intended for researchers, scientists, and drug development professionals, offering detailed spectral information and the experimental protocols for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **1,2-Butanediol** are presented below.

1.1. ^1H NMR (Proton NMR) Spectrum

The ^1H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.69 - 3.22	m	3H	H-1a, H-1b, H-2
~1.45	m	2H	H-3
~0.96	t	3H	H-4

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used. The data presented is a representative spectrum in CDCl₃.^[1]

1.2. ¹³C NMR (Carbon-13 NMR) Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~74.5	C-2
~68.0	C-1
~26.5	C-3
~10.0	C-4

Note: The chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,2-Butanediol** is characterized by the presence of hydroxyl (O-H) and alkyl (C-H) groups.

Wavenumber (cm ⁻¹)	Description of Vibration	Functional Group
~3360 (broad)	O-H stretch	Alcohol
~2960-2870	C-H stretch	Alkane
~1460	C-H bend	Alkane
~1050	C-O stretch	Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,2-Butanediol**, electron ionization (EI) is a common technique.

m/z	Relative Intensity	Possible Fragment
90	Low	$[M]^+$ (Molecular Ion)
59	100%	$[CH(OH)CH_2OH]^+$
45	High	$[CH_2OH]^+$
43	Moderate	$[C_3H_7]^+$
31	High	$[CH_2OH]^+$

The base peak is typically observed at $m/z = 59$, resulting from the cleavage of the C2-C3 bond.[\[1\]](#)[\[2\]](#)

Experimental Protocols

4.1. NMR Spectroscopy Protocol

- Sample Preparation: For 1H NMR, dissolve 1-5 mg of **1,2-Butanediol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, D_2O) in a clean NMR tube.[\[3\]](#)[\[4\]](#) For ^{13}C NMR, a higher concentration of 10-50 mg is recommended.[\[3\]](#)[\[4\]](#) The solution should be filtered to remove any particulate matter.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.[\[4\]](#)
 - Shim the magnetic field to optimize its homogeneity.[\[4\]](#)
 - Tune the probe for the nucleus being observed (1H or ^{13}C).[\[4\]](#)
 - Acquire the spectrum using standard pulse sequences.[\[7\]](#)

4.2. IR Spectroscopy Protocol (Neat Liquid)

- Sample Preparation: Place one to two drops of neat **1,2-Butanediol** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.[8][9]
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[8]
 - Acquire a background spectrum of the empty instrument.
 - Acquire the sample spectrum.[10]
 - Clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.[8][9]

4.3. Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for volatile liquids like **1,2-Butanediol**.
- Data Acquisition:
 - The sample is vaporized and enters the ionization chamber.
 - In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting positively charged ions are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

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